2-(5-hydroxypentanamido)acetic acid
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Overview
Description
2-(5-Hydroxypentanamido)acetic acid is a chemical compound with the molecular formula C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol . It is categorized under amides and carboxylic acids. This compound is primarily used in laboratory settings for various research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxypentanamido)acetic acid typically involves the reaction of 5-hydroxypentanoic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxypentanamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used under reflux conditions.
Major Products
Oxidation: Formation of 2-(5-oxopentanamido)acetic acid or 2-(5-carboxypentanamido)acetic acid.
Reduction: Formation of 2-(5-aminopentanamido)acetic acid.
Substitution: Formation of 2-(5-halopentanamido)acetic acid.
Scientific Research Applications
2-(5-Hydroxypentanamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-hydroxypentanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. These intermediates can then interact with various cellular components, influencing biochemical pathways and physiological functions .
Comparison with Similar Compounds
Similar Compounds
2-(5-Aminopentanamido)acetic acid: Similar structure but with an amine group instead of a hydroxyl group.
2-(5-Oxopentanamido)acetic acid: Similar structure but with a ketone group instead of a hydroxyl group.
2-(5-Carboxypentanamido)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(5-Hydroxypentanamido)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows for diverse chemical modifications and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1517220-99-3 |
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Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(5-hydroxypentanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO4/c9-4-2-1-3-6(10)8-5-7(11)12/h9H,1-5H2,(H,8,10)(H,11,12) |
InChI Key |
YYDUOQZPMOUVSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(=O)NCC(=O)O |
Purity |
91 |
Origin of Product |
United States |
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